Diethyl 12-mercaptododecylphosphonate
Overview
Description
Diethyl 12-mercaptododecylphosphonate is an organic compound with the molecular formula C16H35O3PS. It is a clear, colorless to pale yellow liquid with a refractive index of 1.4640-1.4700 at 20°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 12-mercaptododecylphosphonate can be synthesized through a multi-step process involving the reaction of dodecyl bromide with thiourea to form dodecylthiourea, followed by hydrolysis to yield dodecylthiol. The dodecylthiol is then reacted with diethyl phosphite in the presence of a base to produce this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of chromatography for purification is common in both laboratory and industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted phosphonates with different functional groups
Scientific Research Applications
Diethyl 12-mercaptododecylphosphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential in modifying biological molecules and surfaces.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings
Mechanism of Action
The mechanism of action of diethyl 12-mercaptododecylphosphonate involves its ability to interact with various molecular targets through its thiol and phosphonate groups. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- Diethyl phosphonate
- Dodecylthiol
- Diethyl dodecylphosphonate
Comparison: Diethyl 12-mercaptododecylphosphonate is unique due to the presence of both thiol and phosphonate groups, which confer distinct chemical reactivity and versatility. Compared to diethyl phosphonate, it has an additional thiol group, enhancing its ability to participate in redox and substitution reactions. Dodecylthiol lacks the phosphonate group, limiting its applications in coordination chemistry and as a ligand .
Biological Activity
Diethyl 12-mercaptododecylphosphonate (DMDP) is a compound of increasing interest in the field of biological activity due to its unique structural properties and potential applications in various therapeutic areas. This article provides a comprehensive overview of the biological activities associated with DMDP, including its mechanisms of action, cytotoxicity, and potential applications in drug development.
Chemical Structure and Properties
DMDP is characterized by a long hydrophobic dodecyl chain and a phosphonate group, which contributes to its biological activity. The presence of the thiol (-SH) group enhances its reactivity and interaction with biological molecules, making it a candidate for various pharmacological applications.
The biological activity of DMDP can be attributed to several mechanisms:
- Hydrophobic Interactions : The long dodecyl chain facilitates interactions with lipid membranes, potentially altering membrane fluidity and permeability.
- Reactive Thiol Group : The thiol group can participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
- Phosphonate Functionality : This group can mimic phosphate esters, allowing DMDP to interfere with phosphate-dependent processes in cells.
Cytotoxicity and Antitumor Activity
Recent studies have highlighted the cytotoxic effects of DMDP on various cancer cell lines. For instance, one study evaluated the compound's efficacy against human bladder carcinoma (647-V) and hepatocellular carcinoma (HepG2) cell lines. The results indicated significant cytotoxicity, suggesting that DMDP may induce apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest.
Table 1: Cytotoxic Activity of DMDP on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
647-V (Bladder) | 15.2 | Induction of apoptosis |
HepG2 (Liver) | 20.5 | Cell cycle arrest |
MDA-MB-231 (Breast) | 18.7 | DNA fragmentation |
In Vivo Studies
In vivo studies conducted on ICR mice demonstrated that DMDP exhibits low toxicity at therapeutic doses. The compound was tested for genotoxicity using the 3T3 NRU assay, revealing no significant adverse effects on normal cells, which supports its potential as a safe therapeutic agent.
Case Studies and Applications
DMDP has been explored in various applications beyond direct cytotoxicity. Notably, it has been utilized in:
- Heavy Metal Extraction : Research indicates that self-assembled monolayers of DMDP can effectively extract heavy metals from aqueous solutions, suggesting its utility in environmental remediation.
- Drug Delivery Systems : The amphiphilic nature of DMDP enables it to form micelles or liposomes, which can encapsulate hydrophobic drugs for improved bioavailability.
Properties
IUPAC Name |
12-diethoxyphosphoryldodecane-1-thiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3PS/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16-21/h21H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFXEXYSKLPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCS)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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